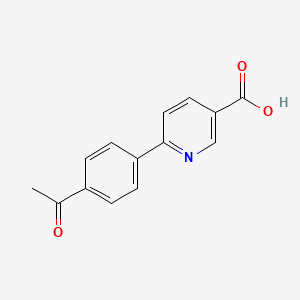

6-(4-Acetylphenyl)nicotinic acid

Description

Overview of the Nicotinic Acid Scaffold in Chemical Research

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinecarboxylic acid. wikipedia.orgchemistryjournal.netresearchgate.net Its structure, a pyridine (B92270) ring substituted with a carboxylic acid at the 3-position, serves as a versatile scaffold in various scientific fields. wikipedia.orgresearchgate.net While it is widely recognized for its biological role as a precursor to the coenzymes NAD and NADP, its significance extends into broader chemical research. frontiersin.orgresearchgate.net The nicotinic acid framework is a key building block in the synthesis of a wide range of derivatives with diverse applications. chemistryjournal.netnih.govnih.gov

In the realm of synthetic chemistry, the nicotinic acid scaffold is prized for its adaptability. The pyridine ring and the carboxylic acid group offer multiple sites for chemical modification, allowing for the creation of a vast library of analogues. jst.go.jpresearchgate.net These modifications can be strategically implemented to fine-tune the electronic and steric properties of the resulting molecules, influencing their reactivity and potential interactions. nih.gov Researchers have explored various synthetic routes to produce nicotinic acid and its derivatives, ranging from the oxidation of nicotine (B1678760) or 3-methylpyridine (B133936) to more modern enzymatic and catalytic methods. nih.govorgsyn.org

The interest in nicotinic acid derivatives spans multiple research areas. For instance, they have been investigated for their potential in materials science and as ligands in coordination chemistry. researchgate.net The ability of the nitrogen atom in the pyridine ring and the oxygen atoms of the carboxyl group to coordinate with metal ions makes them valuable components in the design of new materials and catalysts. researchgate.net Furthermore, the structural motif of nicotinic acid is a recurring feature in numerous complex natural products and synthetically important molecules. ontosight.ai

Importance of Pyridine Carboxylic Acid Derivatives in Synthetic Chemistry

Pyridine carboxylic acids, a class of compounds that includes nicotinic acid and its isomers, picolinic acid (2-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid), are of significant importance in synthetic chemistry. wikipedia.orgwikipedia.org Their value lies in their dual functionality: the aromatic pyridine ring and the carboxylic acid group. This combination provides a platform for a multitude of chemical transformations. nih.gov

The pyridine ring, a heteroaromatic system, can undergo various substitution reactions, allowing for the introduction of different functional groups at specific positions. This structural versatility is crucial for creating tailored molecules with desired properties. researchgate.net The nitrogen atom in the pyridine ring also imparts unique electronic characteristics and can act as a hydrogen bond acceptor or a metal coordinating site. nih.gov

The carboxylic acid group is a highly versatile functional group in organic synthesis. It can be readily converted into a wide array of other functional groups, including esters, amides, acid chlorides, and alcohols. nih.gov This reactivity allows for the construction of more complex molecular architectures and the linking of the pyridine core to other molecular fragments. jst.go.jp For example, the synthesis of various derivatives often involves the initial formation of an acid chloride or an ester to facilitate subsequent reactions. jst.go.jp

The utility of pyridine carboxylic acid derivatives is evident in their widespread use as building blocks for more intricate molecules. They serve as key intermediates in multi-step syntheses, enabling the construction of compounds with specific three-dimensional structures and functionalities. researchgate.netontosight.ai The ability to easily modify both the pyridine ring and the carboxylic acid function makes these derivatives invaluable tools for synthetic chemists aiming to design and create novel chemical entities. nih.gov

Structural Positioning of 6-(4-Acetylphenyl)nicotinic Acid within Nicotinic Acid Analogues

This compound is a specific analogue of nicotinic acid that features a significant structural modification. In this compound, the hydrogen atom at the 6-position of the nicotinic acid scaffold is replaced by a 4-acetylphenyl group. This substitution introduces a second aromatic ring, the phenyl group, which is further functionalized with an acetyl group at its para-position.

This structural alteration has several important implications. The introduction of the 4-acetylphenyl group significantly increases the molecular size and complexity compared to the parent nicotinic acid molecule. The presence of the second aromatic ring and the acetyl group's ketone functionality provides additional sites for potential chemical reactions and intermolecular interactions.

From a structural standpoint, this compound can be viewed as a bifunctional molecule. It retains the core characteristics of nicotinic acid, namely the pyridine ring and the carboxylic acid at the 3-position, while incorporating the distinct features of the 4-acetylphenyl moiety. This particular arrangement of functional groups—a pyridine-3-carboxylic acid linked to a phenyl ketone—positions it as a unique building block for further synthetic elaboration.

Chemical Data for this compound

| Property | Value |

| CAS Number | 340578-93-0 |

| Molecular Formula | C14H11NO3 |

| Molecular Weight | 241.24 g/mol |

| IUPAC Name | 6-(4-acetylphenyl)pyridine-3-carboxylic acid |

Structure

3D Structure

Properties

IUPAC Name |

6-(4-acetylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)13-7-6-12(8-15-13)14(17)18/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSOWOWBCKPGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501255950 | |

| Record name | 6-(4-Acetylphenyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733776-51-7 | |

| Record name | 6-(4-Acetylphenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733776-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Acetylphenyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Derivatization and Scaffold Applications in Molecular Design

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives through well-established organic reactions.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental strategy to modify the polarity, solubility, and biological activity of the parent compound.

Esterification: The Fischer esterification, a classic acid-catalyzed reaction, can be employed to convert 6-(4-acetylphenyl)nicotinic acid into its corresponding esters. By refluxing the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), a variety of alkyl and aryl esters can be synthesized. The reaction is an equilibrium process, and to drive it towards the product side, the alcohol is often used as the solvent, or water is removed as it is formed.

| Reactant (Alcohol) | Catalyst | Product |

| Methanol | H₂SO₄ | Methyl 6-(4-acetylphenyl)nicotinate |

| Ethanol | H₂SO₄ | Ethyl 6-(4-acetylphenyl)nicotinate |

| Phenol | TsOH | Phenyl 6-(4-acetylphenyl)nicotinate |

Amidation: The formation of amides from this compound can be achieved through various methods. A common approach involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride can then be treated with a primary or secondary amine to yield the corresponding amide. Direct condensation of the carboxylic acid with an amine using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides another efficient route to amides under milder conditions.

| Reactant (Amine) | Coupling Agent/Method | Product |

| Ammonia (B1221849) | SOCl₂, then NH₃ | 6-(4-Acetylphenyl)nicotinamide |

| Aniline | DCC | N-phenyl-6-(4-acetylphenyl)nicotinamide |

| Piperidine | EDC | (6-(4-Acetylphenyl)pyridin-3-yl)(piperidin-1-yl)methanone |

Reduction and Oxidation of the Carboxylic Acid Group

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. However, the presence of a ketone in the acetylphenyl substituent necessitates careful selection of reagents to achieve chemoselectivity. Borane (B79455) complexes, such as borane-tetrahydrofuran (BH₃·THF), are known to selectively reduce carboxylic acids in the presence of ketones. This selective reduction would yield (6-(4-acetylphenyl)pyridin-3-yl)methanol.

Alternatively, the carboxylic acid can be converted to an aldehyde, though this is a more challenging transformation. One strategy involves the reduction of a corresponding ester or acyl chloride derivative with a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. Another approach is the catalyzed hydrosilylation of the carboxylic acid to a disilyl acetal, followed by acidic workup to furnish the aldehyde.

Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under typical conditions. However, under harsh oxidative conditions, decarboxylation (loss of CO₂) can occur, leading to the formation of 4-acetylphenylpyridine. This can be achieved by heating the carboxylic acid with a catalyst such as copper in quinoline.

Modifications of the Acetylphenyl Substituent

The acetylphenyl group at the 6-position of the pyridine ring provides another handle for derivatization, allowing for modifications of the carbonyl group and the aromatic ring.

Carbonyl Group Derivatization (e.g., Oxime, Hydrazone Formation)

The ketone functionality of the acetyl group readily undergoes condensation reactions with nitrogen-based nucleophiles to form a variety of derivatives.

Oxime Formation: The reaction of this compound with hydroxylamine (NH₂OH) leads to the formation of the corresponding oxime. This reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by an acid or a base. The resulting oxime can exist as E and Z isomers.

Hydrazone Formation: Similarly, condensation with hydrazine (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. These reactions are valuable for creating more complex molecular structures and are often used in the synthesis of heterocyclic compounds.

| Reagent | Product |

| Hydroxylamine | 6-(4-(1-(hydroxyimino)ethyl)phenyl)nicotinic acid |

| Hydrazine | 6-(4-(1-hydrazonoethyl)phenyl)nicotinic acid |

| Phenylhydrazine | 6-(4-(1-(2-phenylhydrazono)ethyl)phenyl)nicotinic acid |

Aromatic Ring Functionalization (e.g., Halogenation, Nitration)

The phenyl ring of the acetylphenyl substituent can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The acetyl group is a deactivating, meta-directing group. However, the directing effect on the phenyl ring will be influenced by the electronic nature of the entire 6-substituent on the pyridine ring.

Halogenation: Electrophilic halogenation, such as bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst. The position of substitution on the phenyl ring will be directed by the acetyl group, favoring the meta position.

Nitration: Nitration of the phenyl ring can be accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction introduces a nitro group onto the aromatic ring, which can then be further transformed, for example, by reduction to an amino group. The nitration will also be directed to the meta position relative to the acetyl group.

Heterocyclic Ring Alterations and Annulations

The pyridine ring of this compound can serve as a building block for the synthesis of more complex fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Annulation reactions, which involve the formation of a new ring fused to the existing pyridine core, can lead to the synthesis of various bicyclic and polycyclic systems. For instance, derivatives of this compound with appropriate functional groups can be utilized in cyclization reactions to form quinolines, pyridopyrimidines, or pyrrolopyridines.

For example, a derivative where the carboxylic acid is converted to an amino group and the acetyl group is modified to participate in a cyclization reaction could be a precursor for quinoline synthesis through reactions like the Friedländer annulation. Similarly, conversion of the carboxylic acid to an aminocarbonyl group could set the stage for the construction of a fused pyrimidine ring, leading to pyridopyrimidine derivatives. The synthesis of pyrrolopyridines could be envisioned through strategies involving the introduction of suitable functionalities on the pyridine ring or its substituents that can undergo intramolecular cyclization. These annulation strategies significantly expand the chemical space accessible from the this compound scaffold.

Fused Ring Systems Derived from the Nicotinic Acid Core

The construction of fused ring systems is a cornerstone of medicinal chemistry, often leading to conformationally rigid molecules with enhanced binding affinity and selectivity for biological targets. The this compound scaffold is well-suited for the synthesis of novel polycyclic heteroaromatics through intramolecular cyclization reactions.

Several synthetic strategies can be envisioned to create fused systems by leveraging the existing functional groups. The carboxylic acid and the acetyl group are prime candidates for participating in ring-forming reactions. For instance, condensation reactions can be employed to form new heterocyclic rings fused to the pyridine core. One common approach involves the reaction of the acetyl group's α-position with a suitable reagent, followed by cyclization onto the pyridine nitrogen or an adjacent carbon.

Another strategy involves the transformation of the carboxylic acid and acetyl groups into functionalities that can undergo intramolecular cyclization. For example, the acetyl group can be converted into a β-keto ester, which can then undergo cyclization with the pyridine ring. Similarly, the carboxylic acid can be activated and reacted with a nucleophilic center introduced elsewhere in the molecule. The synthesis of complex fused-ring polycyclic compounds is a valuable approach for creating novel molecular tools and materials. thieme.de

Below is a table outlining potential fused ring systems that could be derived from the this compound scaffold and the general synthetic strategies to achieve them.

| Target Fused System | Precursor Modification on Scaffold | Cyclization Strategy | Resulting Core Structure |

| Pyrido[3,2-g]quinoline | Conversion of acetyl to an amino group, followed by reaction with a 1,3-dicarbonyl compound. | Friedländer annulation | Tetracyclic quinoline system |

| Pyrido[2,3-d]pyrimidin-7-one | Amidation of carboxylic acid with an amine, followed by functionalization of the acetyl group. | Intramolecular condensation | Fused pyrimidinone system |

| Furo[3,2-b]pyridine | Bromination of the acetyl group's α-carbon, followed by intramolecular O-alkylation with the carboxylic acid. | Intramolecular Williamson ether synthesis | Fused furanone system |

| Thieno[3,2-b]pyridine | Conversion of the acetyl group to a thioketone, followed by reaction with an α-haloketone. | Gewald reaction | Fused thiophene system |

These strategies highlight the modularity of the scaffold in constructing diverse and complex heterocyclic systems, which are of significant interest in drug discovery and materials science.

Expansion of the Pyridine Ring System

Beyond fusing additional rings, the core pyridine structure of this compound can potentially be expanded to larger heterocyclic systems, such as azepines. Ring expansion reactions transform a stable ring into a larger, often more flexible one, opening up new conformational spaces and opportunities for molecular design. While methods for expanding a pre-existing, substituted pyridine ring are less common than its initial synthesis, several advanced synthetic routes can be proposed.

One potential pathway involves the formation of a pyridinium (B92312) ylide intermediate. Such intermediates can undergo electrocyclic ring-opening reactions, particularly under photochemical conditions, to yield seven-membered diazepine rings. researchgate.net This process would first require N-amination or N-alkylation of the pyridine nitrogen, followed by deprotonation to form the ylide, which could then be rearranged.

Another approach reported for pyridine ring expansion involves iodine-promoted reactions, which can proceed through a series of iodination and rearrangement steps to open the six-membered ring and subsequently form a seven-membered azepine ring. acs.org The application of such methods to a complex scaffold like this compound would require careful optimization to ensure compatibility with the existing functional groups. The synthesis of aza-azulenes, which are bicyclic systems containing a seven-membered ring, has also been explored from different precursors, indicating the chemical feasibility of forming such ring systems. nsf.govresearchgate.netnih.govacs.orgrsc.org

These ring expansion strategies, though synthetically challenging, offer a pathway to novel molecular scaffolds where the spatial arrangement of the aryl substituents is significantly altered compared to the original pyridine core. The resulting azepine derivatives could exhibit unique biological activities due to their distinct three-dimensional shapes.

Utility of the this compound Scaffold in Chemical Probe Development

A molecular scaffold is a core structure upon which a variety of functional groups can be appended to create a library of related compounds. The this compound structure serves as an excellent scaffold for developing chemical probes—molecules designed to identify, visualize, or quantify biological targets like proteins or nucleic acids.

Its utility stems from several key features:

Structural Rigidity and Defined Geometry: The biaryl linkage between the pyridine and phenyl rings provides a semi-rigid backbone, which helps in positioning appended functional groups in a predictable three-dimensional orientation.

Multiple Points for Functionalization: The scaffold possesses three distinct chemical handles: the carboxylic acid, the acetyl group, and the aromatic rings. Each can be selectively modified to attach linkers, reporter tags, or targeting moieties.

Pharmacophore Potential: The nicotinic acid core is a well-known motif in many biologically active compounds and pharmaceuticals, suggesting that derivatives of this scaffold may have inherent affinity for various biological targets. mdpi.comnih.govresearchgate.netebi.ac.uknih.govchemistryjournal.net

These attributes make the this compound scaffold a versatile starting point for creating sophisticated tools for chemical biology research.

Design Principles for Molecular Probes

The rational design of small-molecule fluorescent probes is a critical aspect of chemical biology. scientific.netnih.govillinois.edu A typical chemical probe consists of three main components: a targeting unit, a linker, and a signaling or reporter unit. The this compound scaffold can be systematically elaborated according to these principles.

Targeting Unit: The core scaffold itself can be modified to serve as the targeting unit, responsible for binding to the biological molecule of interest. By exploring different substitutions on the phenyl and pyridine rings, the affinity and selectivity for a specific target can be optimized.

Linker: A linker is a chemical chain that connects the targeting unit to the reporter unit, ensuring that the reporter does not interfere with target binding. The carboxylic acid group on the nicotinic acid ring is an ideal attachment point for a linker. Standard peptide coupling chemistry can be used to attach various linkers (e.g., polyethylene glycol, alkyl chains) to this position.

Reporter Unit: This is the component that generates a detectable signal. For fluorescent probes, this is a fluorophore (e.g., fluorescein, rhodamine, or cyanine dyes). The linker attached to the carboxylic acid can be terminated with a functional group that allows for the covalent attachment of such a reporter.

Common signaling mechanisms for fluorescent probes include Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). nih.gov In a PET-based probe, the fluorescence of the reporter is initially "quenched" by the targeting unit and is restored upon binding to the target. In a FRET-based probe, binding to the target changes the distance between two different fluorophores, leading to a change in the emission spectrum. The defined geometry of the this compound scaffold is advantageous for designing probes that rely on such distance-dependent mechanisms.

Chemical Space Exploration around the Nicotinic Acid Architecture

To optimize a scaffold for a particular application, such as a chemical probe or a therapeutic agent, it is necessary to synthesize and test a library of related compounds. This process, known as exploring chemical space, involves systematically altering the structure of the parent scaffold to understand its structure-activity relationships (SAR). mdpi.comnih.govresearchgate.netmdpi.com The this compound scaffold offers numerous opportunities for such exploration.

The table below details potential modifications at different sites of the molecule to generate a diverse chemical library.

| Modification Site | R-Group | Synthetic Transformation | Potential New Functionality | Purpose of Modification |

| Carboxylic Acid | R¹ | Amidation, Esterification | Amides, Esters, Hydrazides | Modulate solubility, cell permeability; attach linkers/reporters. |

| Acetyl Group | R² | Reduction (e.g., with NaBH₄) | Secondary alcohol | Introduce H-bond donor, change local stereochemistry. |

| Acetyl Group | R² | Grignard reaction, Wittig reaction | Tertiary alcohols, Alkenes | Introduce steric bulk, alter geometry, add reactive handles. |

| Acetyl Group | R² | α-Halogenation | α-Halo ketone | Intermediate for further functionalization (e.g., substitution). |

| Phenyl Ring | R³ | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | -NO₂, -Br, -Cl | Modulate electronic properties, provide handles for cross-coupling. |

| Pyridine Ring | R⁴ | Nucleophilic Aromatic Substitution (if activated) | -OR, -NR₂ | Alter solubility, basicity, and binding interactions. |

By systematically applying these transformations, a large and diverse library of compounds can be generated from the this compound scaffold. Screening this library against biological targets can identify compounds with high affinity and specificity, leading to the development of potent and selective chemical probes or lead compounds for drug discovery.

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Analysis Techniques for Molecular Structure Determination

Spectroscopic methods are indispensable for determining the molecular structure of a compound in detail.

NMR spectroscopy is a cornerstone of organic chemistry for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum of 6-(4-Acetylphenyl)nicotinic acid would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the acetylphenyl group. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons. For comparison, the protons on the pyridine ring of nicotinic acid itself typically appear in the downfield region (δ 7.5-9.2 ppm) due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. ebi.ac.ukwikipedia.orgpharmaffiliates.com The protons of the 4-acetylphenyl group would likely show characteristic signals for the aromatic protons and a singlet for the methyl protons of the acetyl group.

¹³C NMR: A carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, carbonyl, methyl). The carbonyl carbons of the carboxylic acid and the acetyl group would be expected to appear at the most downfield positions.

A hypothetical data table for the expected ¹H NMR signals is presented below. Please note this is a theoretical representation.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyridine) | ~9.1 | d | ~2.0 |

| H-4 (Pyridine) | ~8.3 | dd | ~8.0, 2.0 |

| H-5 (Pyridine) | ~7.8 | d | ~8.0 |

| Aromatic H (Phenyl) | 7.8-8.1 | m | - |

| Methyl H (Acetyl) | ~2.6 | s | - |

| Carboxylic Acid H | >10 | br s | - |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the carboxylic acid O-H and C=O stretches, the ketone C=O stretch of the acetyl group, C-N and C=C stretches of the pyridine ring, and C-H stretches of the aromatic and methyl groups.

General IR absorption ranges for the functional groups expected in the target molecule are provided in the table below, based on typical values for nicotinic acid and related compounds. journalspub.infonih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Ketone (Acetyl) | C=O stretch | 1680-1700 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Pyridine Ring | C=N stretch | 1550-1620 |

| Aromatic/Vinyl | C-H stretch | 3000-3100 |

| Methyl | C-H stretch | 2850-2960 |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The exact mass of the molecular ion peak (M+) or a protonated molecule ([M+H]+) would confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound (C₁₄H₁₁NO₃), the expected molecular weight is approximately 241.25 g/mol . Analysis of the fragmentation could reveal the loss of the carboxylic acid group, the acetyl group, or cleavage of the bond between the two aromatic rings. For comparison, the mass spectrum of nicotinic acid shows a molecular ion peak at m/z 123.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Nicotinic acid and its derivatives are known to exhibit polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties. The study of polymorphism in this compound would involve crystallizing the compound under various conditions to identify different crystal forms and characterizing them using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Crystal engineering principles could then be applied to design and synthesize new crystalline forms with desired properties.

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, as well as for the detection and analysis of any potential isomers or impurities. The selection and development of appropriate chromatographic methods are critical for ensuring the quality and integrity of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is crucial for determining its purity and for the separation of closely related structural isomers.

Given the structure of this compound, which contains both a polar carboxylic acid group and a relatively non-polar acetylphenyl-substituted pyridine ring, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. wikipedia.org

Stationary Phase Selection:

The choice of the stationary phase is critical for achieving optimal separation. A standard C18 (octadecylsilane) column is a common starting point for the separation of a wide variety of organic molecules. teledyneisco.com However, due to the presence of the aromatic biphenyl-like structure in this compound, a biphenyl (B1667301) stationary phase could offer enhanced selectivity. Biphenyl columns provide alternative selectivity to C18 columns, particularly for aromatic and moderately polar analytes, through π-π interactions between the analyte and the stationary phase. thermofisher.com This can be particularly advantageous for resolving isomers or impurities with similar hydrophobicity but different aromatic character.

Mobile Phase Composition:

The mobile phase in RP-HPLC typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. wikipedia.org For acidic compounds like this compound, the pH of the aqueous component of the mobile phase must be controlled to ensure consistent retention and peak shape. The addition of a buffer is necessary to maintain a constant pH. An acidic mobile phase, often containing a small percentage of an acid like phosphoric acid or formic acid, is generally used to suppress the ionization of the carboxylic acid group. This increases its hydrophobicity and retention on the reversed-phase column. sielc.com For instance, a mobile phase consisting of a gradient of acetonitrile in a dilute aqueous solution of phosphoric acid would be a suitable starting point for method development. sigmaaldrich.com

Detection:

The presence of the pyridine ring and the acetylphenyl group, both of which are chromophores, allows for straightforward detection using an ultraviolet (UV) detector. A diode array detector (DAD) would be particularly useful as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. The optimal detection wavelength would be determined by analyzing the UV spectrum of the compound, with expected absorption maxima related to the electronic transitions within the aromatic systems.

Proposed HPLC Method Parameters:

| Parameter | Proposed Condition | Rationale |

| Column | Biphenyl, 4.6 x 150 mm, 5 µm | Enhanced selectivity for aromatic compounds. thermofisher.com |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Suppresses ionization of the carboxylic acid. sielc.com |

| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. wikipedia.org |

| Gradient | 5% to 95% B over 20 minutes | To elute a range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 35 °C | To ensure reproducible retention times. |

| Detection | UV at approximately 254 nm | Based on the presence of aromatic chromophores. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

This proposed method would serve as a starting point for optimization to achieve the best possible resolution, peak shape, and analysis time for this compound and its related substances.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid group, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile derivative.

Derivatization:

The primary goal of derivatization is to replace the active hydrogen of the carboxylic acid group with a non-polar, thermally stable group. Silylation is a common and effective derivatization technique for compounds containing active hydrogens. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to convert carboxylic acids into their trimethylsilyl (B98337) (TMS) esters. nih.gov This derivatization significantly increases the volatility of the analyte, making it amenable to GC analysis. The reaction is typically fast and can be carried out in a suitable solvent like acetone. nih.gov

GC-MS Analysis:

Once derivatized, the TMS ester of this compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other volatile components of the sample based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms), is generally suitable for the separation of a wide range of derivatized organic compounds.

The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint" that can be used to identify the compound by comparing it to spectral libraries or by interpreting the fragmentation pattern. The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the TMS ester and characteristic fragment ions resulting from the cleavage of the molecule.

Proposed GC-MS Method Parameters for the TMS Derivative:

| Parameter | Proposed Condition | Rationale |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Effective silylating agent for carboxylic acids. nih.gov |

| GC Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile column for a wide range of organic compounds. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas compatible with mass spectrometry. |

| Inlet Temperature | 250 °C | To ensure complete volatilization of the derivative. |

| Oven Temperature Program | Initial 100 °C, ramp at 10 °C/min to 300 °C, hold for 5 min | A general-purpose temperature program to separate compounds with a range of boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra. |

| Mass Analyzer | Quadrupole or Ion Trap | Common mass analyzers for routine GC-MS analysis. |

| Scan Range | m/z 50-500 | To capture the molecular ion and significant fragment ions. |

The development of a GC-MS method for this compound is contingent on successful derivatization. This approach would provide complementary information to HPLC, confirming the identity of the compound and offering a sensitive method for the detection of volatile impurities.

Computational and Theoretical Investigations of 6 4 Acetylphenyl Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), can predict a wide range of molecular attributes with high accuracy, offering a theoretical framework to understand the molecule's behavior. jocpr.com

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a computational method that has become a cornerstone of quantum chemistry for studying the electronic structure of many-body systems. jocpr.comnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for a molecule of this size.

The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing a stable three-dimensional structure. For 6-(4-acetylphenyl)nicotinic acid, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The optimized geometry is crucial as it forms the basis for all subsequent property calculations.

Beyond a single stable structure, DFT can be used to explore the potential energy surface of the molecule. This "energy landscape" reveals various stable conformers (local minima) and the transition states that connect them. By mapping these, researchers can understand the molecule's flexibility and the energy barriers to conformational changes.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (Aryl-Aryl) | ~1.49 Å |

| C=O (Acetyl) | ~1.23 Å | |

| C=O (Carboxyl) | ~1.22 Å | |

| C-O (Carboxyl) | ~1.35 Å | |

| C-N (Pyridine) | ~1.34 Å | |

| Bond Angle | C-C-C (Phenyl) | ~120° |

| C-CO-C (Acetyl) | ~119° | |

| O-C-O (Carboxyl) | ~124° | |

| Dihedral Angle | Phenyl-Pyridine | Variable |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It is plotted on the surface of the molecule and uses a color scale to indicate regions of varying electrostatic potential. Red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show a high negative potential around the oxygen atoms of the acetyl and carboxyl groups, as well as the nitrogen atom in the pyridine (B92270) ring. These areas would be the most likely sites for interactions with positive ions or electrophiles. Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential, making it a primary site for hydrogen bonding and deprotonation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

In the case of this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be located on the electron-rich phenyl and pyridine rings, while the LUMO may be centered around the electron-withdrawing acetyl and carboxyl groups. The energies of these orbitals provide quantitative measures of the molecule's ionization potential and electron affinity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: These energy values are representative and would be determined precisely through quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent).

Conformational Preferences and Torsional Landscapes

For a molecule with multiple rotatable bonds like this compound, particularly the bond connecting the phenyl and pyridine rings, a variety of conformations are possible. MD simulations can explore the rotational landscape around these bonds to identify the most stable and frequently adopted conformations. The simulations can reveal the preferred dihedral angles and the energy barriers between different conformers, providing a detailed understanding of the molecule's flexibility.

Intermolecular Interactions and Self-Assembly Prediction

MD simulations are particularly powerful for studying how molecules interact with each other. By simulating multiple molecules of this compound together, it is possible to predict how they might self-assemble. Hydrogen bonding is expected to be a dominant intermolecular interaction, with the carboxylic acid group acting as both a hydrogen bond donor and acceptor. orgchemres.org The acetyl group and the pyridine nitrogen can also participate in these interactions.

These simulations can predict the formation of dimers or larger aggregates and provide insights into the potential crystal packing of the solid state. Understanding these intermolecular forces is crucial for predicting physical properties such as melting point and solubility.

In Silico Prediction of Molecular Properties for Chemical Design

The design and synthesis of novel chemical entities are significantly enhanced by the ability to predict their physicochemical and pharmacokinetic properties before committing to laboratory work. In silico methods provide a rapid and cost-effective means of evaluating a molecule's potential. For this compound, computational tools can be employed to calculate a range of descriptors that are critical for assessing its drug-likeness and synthetic feasibility.

Topological descriptors are numerical values that quantify the topology of a molecule, including its size, shape, and the connectivity of its atoms. These descriptors are calculated from the 2D representation of the molecule and are instrumental in developing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR).

One of the most widely used topological descriptors is the Topological Polar Surface Area (TPSA) . TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens, nitrogens, and their attached hydrogens) in a molecule. molinspiration.com This descriptor has been shown to have a strong correlation with passive molecular transport through membranes and is a good predictor of drug absorption, including intestinal absorption and blood-brain barrier penetration. molinspiration.com The calculation of TPSA is based on the summation of fragment contributions, making it a rapid method suitable for high-throughput screening. molinspiration.compitt.edu

Other important topological descriptors include the number of hydrogen bond donors and acceptors, the number of rotatable bonds, and the octanol-water partition coefficient (logP). These parameters are crucial components of various "drug-likeness" rules, such as Lipinski's Rule of Five.

Stereochemical descriptors, on the other hand, relate to the three-dimensional arrangement of the atoms in a molecule. This includes the identification of chiral centers and the assignment of stereochemical configurations (R/S). For this compound, an analysis of its structure reveals the absence of any chiral centers. Therefore, the molecule is achiral and does not have any stereoisomers.

Below is a table of predicted topological and stereochemical descriptors for this compound.

| Descriptor | Predicted Value | Significance |

| Molecular Formula | C14H11NO3 | Provides the elemental composition. |

| Molecular Weight | 241.24 g/mol | Influences diffusion and transport properties. |

| Topological Polar Surface Area (TPSA) | 67.09 Ų | Predicts membrane permeability and oral bioavailability. |

| logP (Octanol-Water Partition Coefficient) | 2.5 | Indicates the lipophilicity of the molecule. |

| Hydrogen Bond Donors | 1 | Number of atoms that can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 3 | Number of atoms that can accept a hydrogen bond. |

| Rotatable Bonds | 2 | Indicates molecular flexibility. |

| Chiral Centers | 0 | The molecule is achiral. |

Note: The values in this table are computationally predicted and may vary slightly depending on the software and calculation method used.

The ease or difficulty of synthesizing a molecule is a critical factor in its potential for practical applications, including drug development. Predictive models for synthetic accessibility aim to provide a quantitative score that reflects the likely complexity of a molecule's synthesis. These models are often trained on large datasets of known reactions and commercially available starting materials.

Several computational tools and scoring functions have been developed to assess synthetic accessibility. Some of the prominent models include:

SYBA (SYnthetic Bayesian Aided) : This is a Bayesian classifier that categorizes compounds as either "easy to synthesize" or "hard to synthesize" based on a collection of molecular fragments. github.io

SCScore (Synthetic Complexity Score) : This model is based on the idea that the complexity of a molecule can be learned from the change in complexity during known chemical reactions. It assigns a score between 1 and 5, with higher scores indicating greater synthetic complexity. github.io

SAScore (Synthetic Accessibility Score) : This score is calculated based on the frequency of molecular fragments in a database of known molecules, penalizing for non-standard structural features and complexity. github.io

CMPNN (Communicative Message Passing Neural Network) : A graph-based deep learning model that can be trained on reaction knowledge graphs to predict synthetic accessibility.

The synthetic accessibility of this compound can be evaluated using these models. A qualitative assessment suggests that the molecule has a moderate synthetic complexity. The core structure consists of a substituted pyridine ring linked to a substituted benzene (B151609) ring, both of which are common moieties in medicinal chemistry. The synthesis would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to form the biaryl system, followed by functional group manipulations.

Below is a table summarizing the likely inputs and outputs of various predictive models for the synthetic accessibility of this compound.

| Predictive Model | Input | Predicted Output | Interpretation |

| SYBA | Molecular Structure (SMILES) | Classification (Easy/Hard to Synthesize) | Provides a binary assessment of synthetic feasibility. |

| SCScore | Molecular Structure (SMILES) | Score (1-5) | A higher score would indicate a more complex synthesis. |

| SAScore | Molecular Structure (SMILES) | Score (1-10) | A lower score suggests easier synthesis based on fragment analysis. |

| CMPNN | Molecular Graph | Accessibility Score | A continuous value representing the likelihood of successful synthesis. |

Note: The predicted outputs in this table are illustrative. The actual scores would need to be calculated using the specific software for each model.

Advanced Research Applications of 6 4 Acetylphenyl Nicotinic Acid in Chemical Science

Role as a Building Block in Complex Chemical Synthesis

The structural attributes of 6-(4-Acetylphenyl)nicotinic acid make it a valuable precursor in the synthesis of more elaborate chemical architectures. The presence of a carboxylic acid group, a pyridine (B92270) ring, and a ketone functionality offers multiple reaction sites for chemical modification and elaboration.

Synthesis of Natural Product Analogs

While direct synthesis of natural product analogs using this compound is not extensively documented, the broader class of nicotinic acid derivatives serves as a crucial component in the synthesis of various biologically active molecules. researchgate.net Nicotinic acid and its derivatives are integral to the structure of many coenzymes and natural products. The synthesis of analogs of these natural products often involves the modification of the nicotinic acid scaffold to explore structure-activity relationships and develop new therapeutic agents. For instance, nicotinic acid derivatives have been investigated for their potential in treating a range of conditions, including inflammatory diseases and Alzheimer's disease. researchgate.netnih.gov The synthesis of these derivatives often involves the esterification of the nicotinic acid followed by reactions with various nucleophiles to introduce diverse functional groups. researchgate.net

Construction of Macrocyclic Structures

The formation of macrocycles is a key strategy in medicinal chemistry to enhance binding affinity and selectivity for biological targets by pre-organizing the molecule into a bioactive conformation. nih.gov The bifunctional nature of molecules like this compound, possessing both a carboxylic acid and a reactive ketone or a group that can be transformed into another linking point, makes them potential candidates for macrocyclization. By linking two different points within the same molecule or by reacting two such molecules, macrocyclic structures can be formed. nih.gov This approach has been successfully employed in the design of potent enzyme inhibitors, where a macrocyclic structure helps to lock the molecule in a conformation that is optimal for binding to the active site of an enzyme. nih.gov

Exploration in Materials Science and Supramolecular Chemistry

The ability of this compound and its derivatives to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them excellent candidates for the construction of well-defined supramolecular assemblies and functional materials.

Design of Organic Frameworks and Coordination Polymers

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. upf.edu These materials have garnered significant interest due to their potential applications in gas storage, separation, catalysis, and sensing. upf.edu Nicotinic acid and its derivatives are frequently used as organic linkers in the synthesis of CPs and MOFs.

Table 1: Examples of Coordination Polymers based on Nicotinic Acid Derivatives

| Compound/Ligand | Metal Ion(s) | Dimensionality | Key Features/Applications | Reference |

| 6-(3,5-dicarboxylphenyl)nicotinic acid | Ni(II), Cu(II) | 2D, 3D | Antiferromagnetic properties, fluorescence sensing of nitroaromatics and Fe³⁺ | rsc.org |

| 6-chloro-nicotinate | Ni(II) | 1D chain, 3D network | Hydrogen-bonded network | nih.gov |

Self-Assembled Systems Involving Nicotinic Acid Derivatives

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Nicotinic acid and its derivatives are known to participate in self-assembly processes, driven by intermolecular hydrogen bonds and π-π stacking interactions. researchgate.net These interactions can lead to the formation of various supramolecular architectures, such as nanotubes, fibers, and vesicles. nih.gov

A notable example involves the conjugation of nicotinic acid to selenopeptides, which was found to induce the formation of mesoscale tubular structures. nih.gov This study highlighted the crucial role of both the nicotinic acid moiety and the selenium atom in directing the self-assembly process. nih.gov The resulting nanotubes have potential applications in nanotechnology and biomedicine. researchgate.net The ability to control the morphology of these self-assembled structures by modifying the chemical structure of the building blocks is a key area of research. researchgate.net

Catalysis and Organocatalysis Utilizing Nicotinic Acid Derivatives

The pyridine nitrogen in nicotinic acid and its derivatives can act as a base or a nucleophile, making these compounds and their derivatives suitable for use in catalysis. While specific examples utilizing this compound in catalysis are not prevalent, the broader class of nicotinic acid derivatives has been explored in various catalytic applications.

The production of nicotinic acid itself often involves catalytic processes. For instance, the gas-phase oxidation of 3-picoline to nicotinic acid is a key industrial process that relies on heterogeneous catalysts, typically mixed metal oxides. chimia.chnih.gov Research in this area focuses on developing more efficient and environmentally friendly "green" catalytic systems. chimia.ch

In the realm of organocatalysis, derivatives of nicotinic acid can potentially be used to catalyze a variety of organic transformations. The presence of both an acidic carboxylic acid group and a basic pyridine nitrogen allows for the possibility of bifunctional catalysis. Furthermore, nicotinic acid can be used to prepare acid addition salts, which can function as catalysts in certain reactions. google.com The development of biocatalytic methods for nicotinic acid synthesis is also an active area of research, with enzymes like nitrilases being employed for the conversion of 3-cyanopyridine (B1664610) to nicotinic acid. frontiersin.orgmdpi.com These enzymatic processes offer a more sustainable alternative to traditional chemical synthesis. frontiersin.org

Ligand Design for Metal-Catalyzed Reactions

The design of ligands is a cornerstone of modern metal catalysis, enabling control over the reactivity, selectivity, and stability of catalytic systems. A ligand's effectiveness is determined by its electronic and steric properties, which are dictated by its molecular structure. In principle, this compound possesses functionalities that could allow it to act as a ligand. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as donor atoms to coordinate with a metal center.

However, a comprehensive search of scientific databases and research articles did not yield specific examples of this compound being employed as a ligand in metal-catalyzed reactions. Research in this area tends to focus on more established ligand scaffolds which have been extensively studied and optimized.

Role in Chiral Catalysis

Chiral catalysis is a specialized field of chemistry focused on the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and fine chemicals. This is often achieved through the use of chiral ligands or catalysts that can differentiate between enantiotopic faces of a prochiral substrate.

For this compound to be utilized in chiral catalysis, it would typically need to be modified to incorporate a chiral element. This could involve, for example, the asymmetric reduction of the ketone in the acetylphenyl group to a chiral alcohol, or the attachment of a known chiral auxiliary. Subsequently, this modified chiral ligand would be coordinated to a metal center to form a chiral catalyst.

Despite the theoretical potential, there is a lack of published research detailing the synthesis of chiral derivatives of this compound and their application in asymmetric catalysis. The development of new chiral catalysts is an active area of research, but it appears that this particular compound has not been a focus of these efforts to date. The synthesis of new chiral catalysts often involves multi-step processes, and researchers may prioritize more readily available or synthetically versatile starting materials.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Sustainability

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For 6-(4-Acetylphenyl)nicotinic acid, future research could prioritize the development of sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Traditional methods for the synthesis of nicotinic acid derivatives often involve multi-step processes with modest yields and the use of harsh reagents. nih.govfrontiersin.org For instance, the chemical synthesis of nicotinic acid can generate toxic by-products and has a low atom economy. nih.govnih.gov Greener alternatives for the synthesis of the nicotinic acid scaffold are being explored, including enzymatic and biocatalytic processes. frontiersin.orgnih.gov These methods offer high conversion rates under mild reaction conditions. nih.gov Future research could focus on adapting these biocatalytic approaches for the synthesis of this compound, potentially through the use of engineered enzymes.

Furthermore, catalytic methods employing earth-abundant metals and solvent-free reaction conditions present another promising avenue. researchgate.net The exploration of one-pot multicomponent reactions could also streamline the synthesis, improving efficiency and reducing the environmental impact. researchgate.net A comparative analysis of different synthetic approaches could be beneficial, as outlined in the table below.

| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.gov | Identification and engineering of enzymes for the specific synthesis of the target compound. |

| Green Catalysis | Use of renewable resources, lower energy consumption. nih.gov | Development of efficient catalysts based on earth-abundant metals. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction parameters in a continuous flow system. |

| Solvent-Free Synthesis | Reduced environmental impact and simplified purification. researchgate.net | Investigation of solid-state or melt-phase reactions. |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) can significantly accelerate the discovery and optimization of new chemical entities and their applications. For this compound, these technologies could be employed to rapidly synthesize a library of derivatives and screen them for various biological activities.

Automated synthesis platforms can be programmed to perform multi-step reactions, purifications, and analyses with minimal human intervention. researchgate.net This would enable the efficient production of a diverse set of analogues of this compound with variations in the acetylphenyl moiety or substitutions on the pyridine (B92270) ring.

Once a library of compounds is synthesized, high-throughput screening (HTS) can be utilized to evaluate their biological effects in a massively parallel fashion. nih.govnyu.edu For instance, cell-based assays could be developed to assess the activity of these compounds on specific cellular targets or pathways. nih.gov The data generated from HTS can then be used to establish structure-activity relationships (SAR), guiding the design of more potent and selective molecules. nih.gov

| Technology | Application to this compound Research | Potential Outcomes |

| Automated Synthesis | Rapid generation of a library of structural analogues. researchgate.net | Efficient exploration of the chemical space around the core structure. |

| High-Throughput Screening (HTS) | Screening of the compound library against various biological targets. nih.gov | Identification of lead compounds with desired biological activities. |

| High-Content Imaging | Cellular imaging to assess the phenotypic effects of the compounds. | Understanding the mechanism of action at a cellular level. |

Advanced Spectroscopic and Imaging Techniques for Real-time Analysis

Advanced spectroscopic and imaging techniques are crucial for the detailed characterization of chemical compounds and for monitoring their behavior in real-time. For this compound, these techniques can provide valuable insights into its structure, properties, and interactions.

Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography can be used to elucidate the three-dimensional structure of the molecule. researchgate.net Advanced spectroscopic methods, including two-dimensional NMR and solid-state NMR, can provide further details about the connectivity and conformation of the molecule.

Real-time analysis of the synthesis of this compound could be achieved using in-situ spectroscopic techniques like Fourier-transform infrared (FTIR) or Raman spectroscopy. These methods allow for the monitoring of reaction kinetics and the identification of intermediates, leading to a better understanding and optimization of the synthetic process.

Furthermore, advanced imaging techniques could be developed to visualize the distribution and localization of this compound in biological systems. This could involve the synthesis of fluorescently labeled derivatives for use in fluorescence microscopy or the development of radiolabeled versions for positron emission tomography (PET) imaging.

| Technique | Information Gained about this compound |

| X-ray Crystallography | Precise three-dimensional molecular structure. researchgate.net |

| 2D NMR Spectroscopy | Detailed information on molecular connectivity and conformation. |

| In-situ FTIR/Raman | Real-time monitoring of synthetic reactions. |

| Fluorescence Microscopy | Visualization of subcellular localization (with fluorescent tags). |

| Mass Spectrometry | Accurate mass determination and structural fragmentation patterns. |

Development of Predictive Computational Models for Structure-Property Relationships

Computational modeling has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the design of new molecules with desired characteristics. For this compound, the development of predictive computational models could significantly guide experimental efforts.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can help in understanding its chemical behavior and in designing new synthetic routes.

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinity and interaction of this compound and its derivatives with biological targets. nih.gov This can aid in the identification of potential therapeutic applications and in the design of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed based on a library of synthesized derivatives and their experimentally determined activities and properties. nih.gov These models can then be used to predict the properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

| Computational Method | Application in this compound Research | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity. | Molecular orbitals, charge distribution, reaction energies. |

| Molecular Docking | Prediction of binding modes to biological macromolecules. nih.gov | Binding affinity, protein-ligand interactions. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule in different environments. researchgate.net | Conformational changes, stability of complexes. |

| QSAR/QSPR | Development of predictive models for biological activity and physical properties. nih.gov | Potency, selectivity, solubility, etc. |

Exploration in Emerging Fields of Chemical Biology and Chemical Ecology

The unique structural features of this compound make it an interesting candidate for exploration in the emerging fields of chemical biology and chemical ecology.

In chemical biology, this compound could serve as a scaffold for the development of chemical probes to study biological processes. Given that nicotinic acid is a precursor to the essential coenzymes NAD and NADP, derivatives of this compound could potentially be used to probe the enzymes involved in NAD metabolism. mdpi.com Furthermore, its structure could be modified to incorporate photo-crosslinkers or affinity tags to identify its cellular binding partners.

In the realm of chemical ecology, the study of chemicals that mediate interactions between living organisms, this compound and its derivatives could be investigated for their effects on various organisms. Nicotinic acid derivatives have been explored for their insecticidal activities, suggesting that novel analogues could be developed as eco-friendly pesticides. researchgate.net Research in this area would involve screening the compound and its derivatives for activity against a range of pests and beneficial organisms to assess its potential for use in agriculture or vector control.

| Field | Potential Research Direction for this compound |

| Chemical Biology | Development of chemical probes to study NAD metabolism. mdpi.com |

| Design of fluorescent or tagged derivatives for target identification. | |

| Chemical Ecology | Investigation of insecticidal or antimicrobial properties. researchgate.net |

| Assessment of its role in plant-microbe or plant-insect interactions. |

Q & A

What are the optimal synthetic routes for 6-(4-Acetylphenyl)nicotinic acid, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step strategies, including:

- Coupling reactions : Utilize Suzuki-Miyaura cross-coupling to attach the 4-acetylphenyl group to the nicotinic acid core. This requires palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–100°C) to achieve yields >70% .

- Functional group protection : Protect the carboxylic acid group of nicotinic acid using trimethylsilyl esters during coupling to prevent side reactions. Deprotection with mild acids (e.g., HCl/THF) restores the native structure .

- Critical parameters : Solvent choice (e.g., DMF for polar intermediates), stoichiometric ratios (1:1.2 for aryl boronic acid derivatives), and inert atmospheres (N₂/Ar) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.